2-[(4-Fluoro-5-methyl-2-nitrophenyl)-(methyl)amino]acetic acid
Overview
Description
2-[(4-Fluoro-5-methyl-2-nitrophenyl)-(methyl)amino]acetic acid, also known as FMNAA, is a synthetic compound with potential applications in a variety of scientific fields. FMNAA is a highly versatile compound, and its unique properties allow it to be used in a variety of ways.
Scientific Research Applications
2-[(4-Fluoro-5-methyl-2-nitrophenyl)-(methyl)amino]acetic acid :
- Summary of the application : This compound is used in organic synthesis .
- Methods of application or experimental procedures : Specific methods of application or experimental procedures are not provided in the available resources .
- Results or outcomes obtained : The specific results or outcomes obtained from the use of this compound in scientific research are not provided in the available resources .
- Summary of the application : This compound is used in organic synthesis and has also been used as an herbicide . It can be used as a protecting group for primary alcohols and is a precursor for many heterocycles .
- Methods of application or experimental procedures : This compound may be prepared by the nitration of phenylacetic acid . The alcohol is esterified with 2-nitrophenylacetic acid, proceeding through the acid chloride or acid anhydride .
- Results or outcomes obtained : Complete reduction of 2-nitrophenylacetic acid yields anilines, which quickly cyclize to form lactams . Partial reductive cyclization of the acids using weaker reducing agents forms hydroxamic acids .
2-[(4-Fluoro-5-methyl-2-nitrophenyl)-(methyl)amino]acetic acid :
- Summary of the application : This compound is used in organic synthesis .
- Methods of application or experimental procedures : Specific methods of application or experimental procedures are not provided in the available resources .
- Results or outcomes obtained : The specific results or outcomes obtained from the use of this compound in scientific research are not provided in the available resources .
- Summary of the application : This compound is used in organic synthesis and has also been used as an herbicide . It can be used as a protecting group for primary alcohols and is a precursor for many heterocycles .
- Methods of application or experimental procedures : This compound may be prepared by the nitration of phenylacetic acid . The alcohol is esterified with 2-nitrophenylacetic acid, proceeding through the acid chloride or acid anhydride .
- Results or outcomes obtained : Complete reduction of 2-nitrophenylacetic acid yields anilines, which quickly cyclize to form lactams . Partial reductive cyclization of the acids using weaker reducing agents forms hydroxamic acids .
2-[(4-Fluoro-5-methyl-2-nitrophenyl)-(methyl)amino]acetic acid :
- Summary of the application : This compound is used in organic synthesis .
- Methods of application or experimental procedures : Specific methods of application or experimental procedures are not provided in the available resources .
- Results or outcomes obtained : The specific results or outcomes obtained from the use of this compound in scientific research are not provided in the available resources .
- Summary of the application : This compound is used in organic synthesis and has also been used as an herbicide . It can be used as a protecting group for primary alcohols and is a precursor for many heterocycles .
- Methods of application or experimental procedures : This compound may be prepared by the nitration of phenylacetic acid . The alcohol is esterified with 2-nitrophenylacetic acid, proceeding through the acid chloride or acid anhydride .
- Results or outcomes obtained : Complete reduction of 2-nitrophenylacetic acid yields anilines, which quickly cyclize to form lactams . Partial reductive cyclization of the acids using weaker reducing agents forms hydroxamic acids .
properties
IUPAC Name |
2-(4-fluoro-N,5-dimethyl-2-nitroanilino)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O4/c1-6-3-8(12(2)5-10(14)15)9(13(16)17)4-7(6)11/h3-4H,5H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQGVVDRJGPXDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)[N+](=O)[O-])N(C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Fluoro-5-methyl-2-nitrophenyl)-(methyl)amino]acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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